4-Bromo-3',3''-difluorotrityl alcohol 4-Bromo-3',3''-difluorotrityl alcohol
Brand Name: Vulcanchem
CAS No.: 845790-81-0
VCID: VC7924039
InChI: InChI=1S/C19H13BrF2O/c20-16-9-7-13(8-10-16)19(23,14-3-1-5-17(21)11-14)15-4-2-6-18(22)12-15/h1-12,23H
SMILES: C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)(C3=CC(=CC=C3)F)O
Molecular Formula: C19H13BrF2O
Molecular Weight: 375.2 g/mol

4-Bromo-3',3''-difluorotrityl alcohol

CAS No.: 845790-81-0

Cat. No.: VC7924039

Molecular Formula: C19H13BrF2O

Molecular Weight: 375.2 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3',3''-difluorotrityl alcohol - 845790-81-0

Specification

CAS No. 845790-81-0
Molecular Formula C19H13BrF2O
Molecular Weight 375.2 g/mol
IUPAC Name (4-bromophenyl)-bis(3-fluorophenyl)methanol
Standard InChI InChI=1S/C19H13BrF2O/c20-16-9-7-13(8-10-16)19(23,14-3-1-5-17(21)11-14)15-4-2-6-18(22)12-15/h1-12,23H
Standard InChI Key UTSKBKNVDCTNBU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)(C3=CC(=CC=C3)F)O
Canonical SMILES C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)(C3=CC(=CC=C3)F)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Bromo-3',3''-difluorotrityl alcohol belongs to the class of aromatic fluorocarbons, featuring a central triphenylmethanol (trityl alcohol) scaffold substituted with bromine at the para position of one phenyl ring and fluorine atoms at the meta positions of the two remaining rings . Its systematic IUPAC name is (4-bromophenyl)bis(3-fluorophenyl)methanol, reflecting the positions and identities of its substituents. Alternative synonyms include ZINC4241611 and 4-bromo-3",3""-difluorotrityl alcohol, though the former is primarily used in computational chemistry databases .

Molecular Geometry and Computed Properties

The compound’s molecular weight is 375.21 g/mol, with a topological polar surface area of 20.2 Ų, indicating moderate polarity. The XLogP3 value of 5.1 suggests high lipophilicity, a trait common among halogenated aromatics . Key computed properties include:

PropertyValue
Exact Mass374.01178 g/mol
Heavy Atom Count23
Rotatable Bond Count3
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (hydroxyl, two fluorines)

The rigidity of the trityl core, combined with fluorine’s electron-withdrawing effects, likely influences its reactivity in substitution and coupling reactions .

Synthetic Methodologies and Challenges

Reported Synthetic Routes

While no direct synthesis of 4-bromo-3',3''-difluorotrityl alcohol is documented in the provided sources, analogous bromo-fluorinated trityl alcohols are synthesized via electrophilic aromatic substitution or Ullmann-type coupling. For instance, the patent CN109912396B describes the synthesis of 3-bromo-4-fluorobenzaldehyde using sodium bromide, hydrochloric acid, and sodium hypochlorite under ultrasonic conditions . Although this method targets a benzaldehyde derivative, it highlights the viability of halogenation under mild conditions without toxic bromine gas, suggesting potential adaptability for trityl alcohol systems .

Hypothetical Pathway Based on Analogous Systems

A plausible route to 4-bromo-3',3''-difluorotrityl alcohol could involve:

  • Friedel-Crafts alkylation of 3-fluorobenzene with a suitable carbonyl precursor to form the trityl alcohol backbone.

  • Regioselective bromination at the para position using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

  • Purification via recrystallization or column chromatography to isolate the desired product.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s high lipophilicity (XLogP3 = 5.1) predicts limited solubility in polar solvents like water but good solubility in dichloromethane, chloroform, or tetrahydrofuran. Stability studies are absent in the literature, but the presence of electron-withdrawing fluorine atoms and a robust trityl scaffold likely confer resistance to thermal degradation and oxidation .

Spectroscopic Fingerprints

  • Infrared (IR) Spectroscopy: Expected peaks include a broad O–H stretch (~3200 cm⁻¹), C–F stretches (1100–1000 cm⁻¹), and aromatic C–Br vibrations (600–500 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet for the hydroxyl proton (δ 2.5–3.5 ppm, exchangeable), coupled with aromatic protons influenced by fluorine and bromine substituents.

    • ¹³C NMR: Distinct signals for the quaternary carbons bearing bromine (δ 120–130 ppm) and fluorines (δ 145–160 ppm) .

Applications in Organic Synthesis and Materials Science

Role as a Protecting Group

Trityl alcohols are widely used as acid-labile protecting groups for hydroxyl functionalities in carbohydrate and nucleoside chemistry. The fluorine substituents in 4-bromo-3',3''-difluorotrityl alcohol could enhance stability under basic conditions while allowing selective deprotection under mild acidic conditions .

Recent Advances and Research Gaps

Unexplored Synthetic Opportunities

The lack of documented synthetic protocols for 4-bromo-3',3''-difluorotrityl alcohol represents a critical research gap. Future studies could explore photoinduced bromination or flow chemistry approaches to improve yield and selectivity.

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